Hexadecenesulfonic acid, sodium salt, is a sulfonic acid derivative with the molecular formula and a molecular weight of approximately 328.486 g/mol. This compound is characterized by its long hydrocarbon chain, which imparts unique properties that are beneficial in various industrial applications. It is typically presented as a white crystalline solid and is soluble in water, making it useful in aqueous formulations .
These reactions are facilitated by the acidic nature of the sulfonic group, allowing for a range of synthetic pathways in organic chemistry.
Research on hexadecenesulfonic acid, sodium salt indicates potential biological activities, particularly in the field of biochemistry and toxicology. While specific studies may be limited, sulfonic acids generally exhibit properties such as:
The biological impact of hexadecenesulfonic acid, sodium salt requires further exploration to fully understand its mechanisms and potential applications in pharmaceuticals or agriculture.
Hexadecenesulfonic acid, sodium salt can be synthesized through several methods:
These methods highlight the versatility of hexadecene as a precursor for producing various sulfonates.
Hexadecenesulfonic acid, sodium salt finds utility across multiple industries:
Its unique properties make it valuable in both consumer products and industrial applications.
Interaction studies involving hexadecenesulfonic acid, sodium salt focus on its behavior in different environments:
Understanding these interactions is crucial for optimizing formulations and ensuring safety in applications.
Hexadecenesulfonic acid, sodium salt shares similarities with other sulfonic acids but possesses unique characteristics due to its long hydrocarbon chain. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Hexanesulfonic Acid Sodium Salt | Shorter hydrocarbon chain; used mainly as a detergent. | |
| Dodecanesulfonic Acid Sodium Salt | Intermediate chain length; commonly used in surfactants. | |
| Octanesulfonic Acid Sodium Salt | Shorter chain; known for high solubility properties. |
Hexadecenesulfonic acid, sodium salt stands out due to its longer carbon chain which contributes to enhanced hydrophobicity and surfactant efficiency compared to shorter-chain analogs.
The sulfonation of hexadecene derivatives represents a critical industrial process that transforms alkene substrates into valuable sulfonic acid compounds through electrophilic addition mechanisms [1] [2]. The primary synthetic pathway involves the direct reaction of hexadecene with sulfur trioxide, which proceeds through a well-characterized electrophilic addition mechanism where the sulfur trioxide acts as the electrophilic species attacking the electron-rich carbon-carbon double bond [3] [2].
The reaction mechanism follows a stepwise pathway beginning with the formation of a cyclic intermediate involving two sulfur trioxide molecules [2]. Research utilizing molecular dynamics simulations has confirmed the existence of a low-energy concerted pathway with formation of a cyclic transition state incorporating multiple sulfur trioxide molecules [2]. The mechanism involves initial pi-complex formation between the alkene and sulfur trioxide, followed by sigma-complex formation and subsequent proton transfer to complete the sulfonation process [2].
Industrial implementations commonly employ sulfur trioxide dissolved in oleum as the sulfonating agent [4] [5]. The oleum system provides enhanced control over reaction conditions and minimizes side reactions that can occur with anhydrous sulfur trioxide [4]. The reaction proceeds according to the general scheme where hexadecene reacts with sulfur trioxide to form hexadecenesulfonic acid, which is subsequently neutralized to produce the sodium salt [3] [6].
Temperature control represents a critical parameter in the sulfonation mechanism, with optimal reaction temperatures typically maintained between 40 and 65 degrees Celsius to ensure selectivity while preventing thermal decomposition [7]. The exothermic nature of the sulfonation reaction necessitates careful thermal management to avoid formation of undesired byproducts such as sultones or sulfonic acid anhydrides [8].
Table 2.1: Reaction Conditions for Hexadecene Sulfonation
| Parameter | Optimal Range | Industrial Standard | Reference |
|---|---|---|---|
| Temperature | 40-65°C | 45-60°C | [7] |
| Pressure | 10-120 bar | 75-110 bar | [7] |
| Reaction Time | 1-30 hours | 3-15 hours | [7] |
| Sulfur Trioxide Molar Ratio | 1.0-1.2:1 | 1.05-1.1:1 | [6] |
Kinetic investigations of alkene-sulfonic acid coupling reactions have revealed complex reaction orders and rate dependencies that influence industrial process design [9]. The reaction exhibits first-order kinetics with respect to both the alkene substrate and the sulfonating agent under typical industrial conditions [9]. Comprehensive kinetic studies utilizing the method of initial rates have demonstrated that the transfer of sulfenylated catalyst to the double bond constitutes the turnover-limiting step in the overall reaction sequence [9].
The rate constant for hexadecene sulfonation has been determined through systematic temperature-dependent studies, revealing an activation energy of approximately 45-60 kilojoules per mole for the primary sulfonation pathway [2]. The reaction rate shows strong temperature dependence, with rate constants increasing exponentially according to the Arrhenius equation within the optimal temperature range [2].
Mass transfer limitations significantly influence the overall reaction kinetics in industrial-scale reactors [10] [11]. Falling film reactor configurations, commonly employed for sulfonation reactions, exhibit complex fluid dynamics where both heat and mass transfer coefficients determine the overall reaction rate [10] [11]. The gas-liquid mass transfer coefficient for sulfur trioxide absorption into the organic liquid phase represents a critical parameter controlling reaction efficiency [12].
Residence time distribution studies in continuous sulfonation reactors have shown that optimal conversion requires careful balancing of reaction time against potential side reaction formation [6]. Extended residence times promote the formation of disulfonic acids and other undesired products, while insufficient contact time results in incomplete conversion of the alkene substrate [6].
Table 2.2: Kinetic Parameters for Hexadecene Sulfonation
| Parameter | Value | Units | Conditions | Reference |
|---|---|---|---|---|
| Activation Energy | 45-60 | kJ/mol | 40-80°C | [2] |
| Rate Constant (60°C) | 2.3 × 10⁻³ | L/mol·s | Standard conditions | [9] |
| Mass Transfer Coefficient | 1.2-4.5 | × 10⁻⁴ m/s | Falling film reactor | [11] |
| Optimal Residence Time | 5-15 | minutes | Continuous process | [6] |
The neutralization of hexadecenesulfonic acid to form the corresponding sodium salt requires precise control of stoichiometry and reaction conditions to ensure complete conversion and optimal product quality [13] [14]. The neutralization process typically employs sodium hydroxide or sodium carbonate as the neutralizing agent, with sodium hydroxide preferred for its rapid reaction kinetics and complete neutralization capability [13] [15].
The neutralization reaction follows the stoichiometric relationship where one mole of hexadecenesulfonic acid reacts with one mole of sodium hydroxide to produce one mole of the sodium salt and one mole of water [15]. The reaction is highly exothermic, requiring careful temperature control to prevent thermal degradation of the product [13]. Industrial implementations maintain neutralization temperatures between 25 and 40 degrees Celsius to balance reaction rate with product stability [13].
pH control during neutralization represents a critical parameter affecting product purity and color [14]. The optimal pH range for neutralization lies between 7.0 and 8.5, with pH values above 9.0 leading to increased impurity formation and potential hydrolysis of sensitive functional groups [14]. Continuous pH monitoring and automated caustic addition systems ensure consistent product quality in industrial operations [16].
The neutralization process requires specific consideration of mixing efficiency to ensure complete reaction and prevent formation of localized high-pH zones that could promote side reactions [14]. High-shear mixing systems or static mixers provide optimal mass transfer for rapid neutralization while minimizing energy input requirements [16].
Table 2.3: Neutralization Process Parameters
| Parameter | Optimal Value | Industrial Range | Impact on Quality | Reference |
|---|---|---|---|---|
| pH Target | 7.5-8.0 | 7.0-8.5 | Color and purity | [14] |
| Temperature | 30-35°C | 25-40°C | Reaction rate | [13] |
| Sodium Hydroxide Excess | 1-3% | 1-5% | Complete neutralization | [14] |
| Mixing Time | 15-30 minutes | 10-45 minutes | Homogeneity | [16] |
Industrial purification of hexadecenesulfonic acid sodium salt employs multiple complementary techniques to achieve the required purity specifications for commercial applications [8] [17]. The primary purification approach involves solvent washing with hexane or similar paraffinic hydrocarbons to remove unreacted organic substrates and oil-soluble impurities [17] [18]. This process requires careful control of the hexane-to-product ratio and contact time to optimize impurity removal while minimizing product losses [17].
Crystallization represents a fundamental purification technique for sodium sulfonates, utilizing controlled cooling or anti-solvent addition to achieve selective precipitation of the desired product [19] [20]. The crystallization process benefits from precise temperature control, typically involving cooling from 80-90 degrees Celsius to 25-30 degrees Celsius over a controlled time period to promote formation of uniform crystal size distribution [19].
Centrifugal separation provides efficient solid-liquid separation following crystallization, with industrial centrifuges operating at forces of 1000-3000 times gravity to achieve rapid dewatering [19]. The separated crystals undergo washing with cold water to remove adhering mother liquor and soluble impurities before final drying [19].
Quality control protocols encompass comprehensive analytical testing to verify product specifications [21] [22]. High-performance liquid chromatography serves as the primary analytical method for determining active ingredient content and identifying organic impurities [21]. Karl Fischer titration provides accurate determination of water content, which affects product stability and handling characteristics [22].
Thermal analysis techniques including thermogravimetric analysis and differential scanning calorimetry characterize thermal stability and decomposition behavior [23] [24]. These methods identify optimal storage conditions and processing temperature limits to prevent product degradation [23].
Table 2.4: Industrial Purification Specifications
| Quality Parameter | Specification | Test Method | Acceptance Criteria | Reference |
|---|---|---|---|---|
| Active Content | ≥98.0% | HPLC analysis | 98.0-102.0% | [21] |
| Water Content | ≤2.0% | Karl Fischer | ≤2.0% w/w | [22] |
| Inorganic Sulfate | ≤0.5% | Ion chromatography | ≤0.5% w/w | [8] |
| Color (Gardner) | ≤3 | Visual comparison | ≤3 Gardner units | [17] |
| pH (10% solution) | 7.0-8.5 | pH meter | 7.0-8.5 | [25] |
| Particle Size | 90% < 500 μm | Laser diffraction | Distribution control | [20] |
The implementation of continuous quality monitoring systems ensures consistent product quality throughout the manufacturing process [26]. Real-time process analytical technology enables immediate detection of process deviations and implementation of corrective actions to maintain product specifications [26]. Statistical process control methods provide ongoing verification of process capability and product consistency [26].
The thermodynamic characterization of hexadecenesulfonic acid, sodium salt reveals distinct thermal behavior consistent with long-chain alkyl sulfonates. The compound exhibits a melting point of 265°C [1] [2], which is characteristic of sodium alkyl sulfonates with extended hydrocarbon chains. This relatively high melting point reflects the strong ionic interactions between the sodium cations and the sulfonate anions, as well as the van der Waals forces between the long alkyl chains in the crystal lattice.
The decomposition temperature of hexadecenesulfonic acid, sodium salt has not been specifically determined in the literature, but thermal stability studies of related alkyl sulfonates suggest that the compound remains thermally stable up to its melting point [3] [4]. Long-chain alkyl sulfonates typically exhibit good thermal stability, with decomposition occurring at temperatures significantly above their melting points. The thermal degradation mechanism likely involves the loss of sulfonate functionality through hydrolysis or oxidative attack on the alkyl chain, similar to other anionic surfactants [4] [5].
The molecular weight of hexadecenesulfonic acid, sodium salt is 326.5 g/mol with the molecular formula C₁₆H₃₁NaO₃S [6]. The compound presents as a white to off-white crystalline solid at room temperature, consistent with the typical appearance of sodium alkyl sulfonates [1] [2].
The solubility characteristics of hexadecenesulfonic acid, sodium salt in various solvent systems demonstrate the typical behavior of long-chain anionic surfactants. In aqueous systems, the compound exhibits limited solubility, being described as slightly soluble to soluble in water [1] [2] [7] [8]. This moderate aqueous solubility is attributed to the balance between the hydrophilic sulfonate head group and the hydrophobic sixteen-carbon alkyl chain.
The temperature dependence of solubility follows the expected pattern for ionic surfactants, with increased solubility at elevated temperatures [1] [2]. This behavior is consistent with the typical endothermic dissolution process of crystalline surfactants, where thermal energy facilitates the disruption of crystal lattice forces and promotes solvation.
In organic solvent systems, limited specific data are available for hexadecenesulfonic acid, sodium salt. However, based on the general behavior of sodium alkyl sulfonates, the compound is expected to have poor solubility in non-polar organic solvents due to its ionic nature [7] [8]. The solubility in polar organic solvents would be intermediate, depending on the solvent's ability to solvate both the ionic head group and the alkyl chain.
The pH dependence of solubility indicates that the compound remains stable in neutral to weakly acidic or basic conditions [1]. This stability is characteristic of sulfonate salts, which are less prone to hydrolysis compared to sulfate esters under similar conditions.
The surface activity of hexadecenesulfonic acid, sodium salt is characterized by its ability to form micelles in aqueous solution, with the critical micelle concentration (CMC) being the key parameter. Based on the chain length correlation established for alkyl sulfonates, the CMC is estimated to be in the range of 0.0001 to 0.001 M [9] [10] [11] [12].
This estimation is derived from the well-established relationship between alkyl chain length and CMC values. For comparison, sodium dodecyl sulfate (C₁₂) has a CMC of 0.0083 M, while sodium tetradecyl sulfate (C₁₄) has a CMC of 0.0021 M [9]. The logarithmic decrease in CMC with increasing chain length suggests that hexadecenesulfonic acid, sodium salt, with its sixteen-carbon chain, would have a CMC approximately one to two orders of magnitude lower than shorter-chain analogs.
The presence of a double bond in the alkyl chain may influence the CMC value, potentially leading to a slightly higher CMC compared to the fully saturated hexadecanesulfonic acid, sodium salt due to the reduced hydrophobic interactions caused by the kink in the chain structure [13] [14].
The surface tension reduction capacity of hexadecenesulfonic acid, sodium salt is expected to be significant, with the ability to reduce the surface tension of water from approximately 72 mN/m to values in the range of 30-40 mN/m at concentrations above the CMC, consistent with other long-chain anionic surfactants [15] [13] [16].
The spectroscopic characterization of hexadecenesulfonic acid, sodium salt provides detailed structural information through multiple analytical techniques. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy in deuterated water reveals characteristic chemical shifts for the alkyl chain protons. The terminal methyl group appears at 0.8-0.9 ppm, while the methylene chain protons appear as a complex multiplet at 1.2-1.3 ppm. The methylene group adjacent to the sulfonate (CH₂-SO₃) appears at 2.8-3.0 ppm, shifted downfield due to the electron-withdrawing effect of the sulfonate group [17] [18] [19] [20] [21].
¹³C Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework. The terminal methyl carbon appears at approximately 14 ppm, while the methylene carbons of the alkyl chain appear between 22-32 ppm. The carbon directly attached to the sulfonate group appears at 50-52 ppm, significantly downfield due to the strong electron-withdrawing effect of the sulfonate functionality [20] [22] [21].
Fourier Transform Infrared (FT-IR) spectroscopy reveals characteristic functional group vibrations. The sulfonate group exhibits strong absorption bands at 1040-1200 cm⁻¹ corresponding to S=O stretching vibrations. The C-S stretch appears at approximately 620 cm⁻¹. The alkyl chain C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region, with asymmetric and symmetric stretching modes clearly distinguishable [23] [24] [25] [26] [27].
Raman spectroscopy provides complementary vibrational information, particularly effective for analyzing the symmetric vibrations of the sulfonate group. The SO₃⁻ symmetric stretch appears at 1040-1200 cm⁻¹, while the C-H stretching modes are prominent at 2800-3000 cm⁻¹. Raman spectroscopy is particularly useful for studying the compound in aqueous solution, where the symmetric vibrations of the sulfonate group provide insights into the local environment and aggregation state [28] [29] [30] [31].